
Anipamil
Übersicht
Beschreibung
Anipamil is a calcium channel blocker, specifically of the phenylalkylamine type. It is an analog of the more common drug verapamil, which is the most prevalent type of phenylalkylamine calcium channel blocker. This compound has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil .
Wissenschaftliche Forschungsanwendungen
Anipamil is a phenylalkylamine calcium antagonist with significant biological activity, particularly in cardiovascular health . It is primarily used in clinical settings to treat stable angina pectoris and manage hypertension. Research has indicated that this compound interacts with cardiac membranes, binding tightly but with less potency at certain recognition sites compared to other phenylalkylamines.
Scientific Research Applications
Treatment of Stable Angina Pectoris this compound helps alleviate chest pain by improving blood flow to the heart. A randomized, double-blind, placebo-controlled, cross-over study evaluated the efficacy of this compound in treating stable angina pectoris. The study found that the number of angina pectoris attacks was significantly reduced during treatment with this compound at 80 mg (p < 0.05) and 160 mg (p < 0.001) compared to a placebo .
Management of Hypertension this compound is used in the management of hypertension. Studies in hypertensive rabbits have demonstrated its effectiveness in preventing smooth muscle cell thickening in the aorta and promoting a differentiated cell phenotype .
Antiatherosclerotic Effects this compound has antiatherosclerotic effects, reducing plaque formation in cholesterol-fed rabbits without adversely affecting plasma cholesterol levels . A study involving cholesterol-fed rabbits showed that this compound reduced the amount of plaque covering the aortic surface and the amount of cholesterol in the aorta . The antiatherosclerotic effects of this compound do not affect plasma cholesterol levels .
Cardiovascular Disorders this compound is suitable for treating functional disorders of the cardiovascular system, cardiomyopathies, and angiopathies . It is also indicated for hypoxic and isohemic heart disease, myocardial damage not of coronary origin, high blood pressure, circulatory disorders, spasms, ulcers, and allergic reactions .
Action Against Arteriosclerosis this compound has a very good action against arteriosclerosis . Studies have shown that this compound inhibits the development of arteriosclerotic plaques . In tests with male rabbits, this compound demonstrated a greater effect than verapamil, another drug used to treat arteriosclerosis, at a lower dosage .
Research Findings
Effects on Aortic Muscle this compound prevents the thickening of aortic muscles in rabbits with hypertension . A study published in the American Journal of Hypertension examined the effects of this compound on smooth muscle cells in hypertensive rabbits . The study revealed that smooth aortic muscle treated with this compound showed less thickening and an increase in differentiated cell phenotype .
Hemodynamic Performance this compound produces a dose-dependent fall in blood pressure and heart rate, associated with a fall in peripheral resistance . At high doses, there was evidence of myocardial depression . this compound notably increased blood flow and conductance in the heart, liver, and skeletal muscle beds, but decreased it in the kidneys, intestine, and spleen . The profile of this compound's actions on hemodynamic performance and flow is consistent with its proposed calcium antagonist actions and is similar to that of verapamil .
Intimal Thickening Prevention this compound prevents intimal thickening in the aorta of hypertensive rabbits . Morphometric and immunofluorescence studies in this compound-treated rabbits showed absent or negligible intimal thickening and a decrease of postnatal-type smooth muscle cells from the underlying media . In culture experiments, growth inhibition of smooth muscle cells by this compound was accompanied by the expression of smooth muscle myosin heavy chain (SM-MyHC) in all smooth muscle cells, indicating a more differentiated cell phenotype compared to control cultures .
Case Studies
Efficacy in Stable Angina Pectoris A study published in European Heart Journal evaluated the efficacy of this compound in treating stable angina pectoris . Nineteen patients with stable angina pectoris were randomized to receive either this compound 80 mg once daily, this compound 160 mg once daily, or a placebo for three-week periods in a cross-over design. The number of angina pectoris attacks was significantly reduced during treatment with both doses of this compound compared to the placebo .
Antiatherosclerotic Effects in Cholesterol-Fed Rabbits A study at the Institute of Pharmacological Sciences at the University of Milan investigated the antiatherosclerotic effects of this compound in cholesterol-fed rabbits . Rabbits were divided into three groups: a control group, a cholesterol-fed group, and a cholesterol-fed group receiving this compound (10 mg per day). The results showed that this compound reduced the amount of plaque covering the aortic surface and the amount of cholesterol in the aorta in the cholesterol-fed group .
Dosage and Administration
Wirkmechanismus
Target of Action
Anipamil is a calcium channel blocker , specifically of the phenylalkylamine type . It primarily targets voltage-dependent calcium channels (VDCCs) . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions including muscle contraction and neurotransmitter release.
Mode of Action
This compound, like other calcium channel blockers, works by binding to VDCCs and inhibiting the influx of calcium ions into cells . This action leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of smooth muscle cells in the heart and blood vessels . It is able to do this by bonding to the myocardium tighter than verapamil .
Pharmacokinetics
These typically include oral administration, wide distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
This compound’s action results in a decrease in the contractility of heart and vascular smooth muscle cells, leading to a reduction in heart rate and blood pressure . In addition, this compound has been shown to prevent the thickening of aortic muscles in hypertensive rabbits . It does this by causing a decrease in the proliferation of smooth muscle cells and an increase in their differentiation .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research on other calcium channel blockers suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of these drugs
Biochemische Analyse
Biochemical Properties
Anipamil interacts with voltage-dependent calcium channels (VDCCs) in the body . It acts as a blocker for these channels, inhibiting the influx of calcium ions into cells . This interaction with VDCCs is crucial for its function as a calcium channel blocker .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used to prevent the thickening of aortic muscles in rabbits with hypertension . In cell culture, this compound and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the myocardium tighter than verapamil . This binding inhibits the influx of calcium ions into cells, which is a crucial step in the contraction of cardiac and smooth muscle cells . By blocking this influx, this compound can help to reduce hypertension .
Dosage Effects in Animal Models
It has been used in studies involving rabbits with hypertension . In these studies, rabbits received a 40 mg oral dose of this compound daily .
Metabolic Pathways
As a calcium channel blocker, it is likely to be involved in pathways related to calcium ion transport and homeostasis .
Transport and Distribution
As a calcium channel blocker, it is likely to be distributed wherever voltage-dependent calcium channels are present .
Subcellular Localization
Given its role as a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-dependent calcium channels are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Anipamilhydrochlorid kann durch Mischen mit einem Phospholipid im Gewichtsverhältnis von 1:2 bis 2:1 synthetisiert werden. Die so erhaltene Lösung wird durch Zugabe von Wasser bei erhöhter Temperatur geliert, und das Gel wird dann bei erhöhter Temperatur mit Wasser umgesetzt, bis der Wirkstoff die gewünschte Konzentration erreicht hat .
Industrielle Produktionsmethoden: Für die industrielle Produktion wird Anipamilhydrochlorid häufig in Form einer wässrigen Lösung formuliert. Die schlechte Löslichkeit von Anipamilhydrochlorid in Wasser (unter 10 mg/Liter) erfordert die Verwendung synthetischer Lösungsvermittler oder natürlicher Phospholipide, um eine geeignete Applikationslösung zu erzeugen .
Analyse Chemischer Reaktionen
Reaktionstypen: Anipamil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen mit this compound sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Phenylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate von this compound ergeben, während Substitutionsreaktionen halogenierte oder nukleophil-substituierte Derivate erzeugen können.
Vergleich Mit ähnlichen Verbindungen
Verapamil: The most common phenylalkylamine calcium channel blocker, used to treat hypertension and arrhythmias.
Gallopamil: Another phenylalkylamine calcium channel blocker with similar properties to verapamil and anipamil.
Uniqueness of this compound: this compound is unique in its ability to bond more tightly to the myocardium, making it a more effective antiarrhythmic medication without causing hypertension, a common side effect of verapamil .
Biologische Aktivität
Anipamil is a phenylalkylamine derivative and a calcium channel blocker, closely related to verapamil. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and the management of arteriosclerosis. This article delves into the biological activity of this compound, detailing its mechanisms of action, effects on cardiac function, and anti-atherosclerotic properties based on various studies.
This compound operates primarily by blocking calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in intracellular calcium levels, resulting in decreased myocardial contractility (negative inotropic effect) and vasodilation. The compound exhibits competitive inhibition at the phenylalkylamine binding sites on cardiac membranes, similar to other calcium antagonists like verapamil.
Key Findings from Research Studies
-
Cardiac Effects :
- This compound has been shown to exert a dose-dependent negative inotropic effect on isolated rat hearts, with significant persistence even after washout periods .
- It increases the dissociation constant (KD) for binding to specific calcium channel sites, indicating a strong interaction with cardiac membranes .
- Comparison with Other Calcium Channel Blockers :
-
Anti-atherosclerotic Activity :
- This compound has been found effective in inhibiting the formation of arteriosclerotic plaques in cholesterol-fed rabbits. In one study, it required only a quarter of the dosage compared to verapamil to achieve similar effects .
- The administration of this compound resulted in reduced plaque coverage on the aortic surface without significantly affecting plasma cholesterol levels .
Case Study 1: Cardiac Function in Isolated Hearts
In an experiment involving isolated rat hearts perfused with varying concentrations of this compound (0.01-0.15 µM), researchers observed:
- A gradual onset of negative inotropic effects.
- A rightward shift in dose-response curves for calcium-induced contractility, indicating competitive inhibition at calcium channels .
Case Study 2: Anti-atherosclerotic Effects
A study conducted over ten weeks involved male rabbits fed a cholesterol-rich diet:
- Groups included control, cholesterol-only, and cholesterol plus this compound (10 mg/day).
- Results indicated that this compound significantly inhibited arteriosclerotic changes compared to untreated controls, highlighting its potential as a therapeutic agent against vascular diseases .
Table 1: Comparative Effects of this compound vs. Verapamil and Gallopamil
Parameter | This compound | Verapamil | Gallopamil |
---|---|---|---|
Negative Inotropic Effect Duration | Up to 12 hours | Up to 3 hours | Up to 3 hours |
KD Binding Increase | Significant | Moderate | Moderate |
Required Dose for Anti-atherosclerosis | 0.25x Verapamil | Baseline | Baseline |
Table 2: Study Overview on Anti-atherosclerotic Effects
Study Group | Treatment | Duration | Observed Effect |
---|---|---|---|
Control | None | 10 weeks | No change |
Cholesterol-fed | Cholesterol only | 10 weeks | Significant plaque formation |
Cholesterol + this compound | Cholesterol + this compound | 10 weeks | Reduced plaque coverage |
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDAOXXIZOUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868699 | |
Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83200-10-6, 85247-61-6, 85247-63-8 | |
Record name | Anipamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anipamil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anipamil, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anipamil, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anipamil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANIPAMIL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANIPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANIPAMIL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]
A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]
ANone: The abstracts do not provide spectroscopic data for this compound. Refer to specialized chemical literature or databases for such information.
ANone: The provided research focuses on this compound's biological activity rather than its material properties.
ANone: The provided research does not suggest any catalytic properties for this compound. Its primary mode of action is pharmacological, focusing on modulating calcium channels.
ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on this compound.
A: One study describes the development of mechanically stable solid formulations of this compound using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of this compound hydrochloride using phospholipids. []
ANone: The provided research primarily focuses on the pharmacological aspects of this compound and does not delve into specific SHE regulations.
A: A study describes a high-pressure liquid chromatography method for determining this compound concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that this compound, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]
A: this compound is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []
A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study this compound's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated this compound's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied this compound's in vivo antiplatelet properties. []* Anesthetized rats: Assessed this compound's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of this compound to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated this compound's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed this compound's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied this compound's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined this compound's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated this compound's ability to prevent myocardial calcium overload and necroses. []
A: Yes, an open group comparison study evaluated the antihypertensive efficacy of this compound in patients with mild to moderate hypertension. [] The study demonstrated that this compound effectively lowered blood pressure in a dose-dependent manner.
ANone: The provided research does not specifically address resistance mechanisms to this compound.
A: The research primarily focuses on oral and intravenous administration of this compound. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []
ANone: The provided abstracts primarily focus on this compound's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.
ANone: The research on this compound appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.
A: The research on this compound showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.